

Lauroyl Coenzyme A: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Lauroyl CoA

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Abstract

Lauroyl Coenzyme A (Lauroyl-CoA) is a critical intermediate in fatty acid metabolism, playing a pivotal role in both the biosynthesis and degradation of lipids. As the activated form of lauric acid, a 12-carbon saturated fatty acid, Lauroyl-CoA serves as a substrate for numerous enzymes and is integral to cellular energy production and signaling pathways. This technical guide provides a detailed overview of the chemical structure and physicochemical properties of Lauroyl-CoA, outlines key experimental protocols for its synthesis, purification, and quantification, and illustrates its involvement in the mitochondrial beta-oxidation pathway.

Chemical Structure and Identification

Lauroyl-CoA is a complex molecule composed of a lauroyl (dodecanoyl) group linked to coenzyme A via a thioester bond. Coenzyme A itself consists of β -mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine 3',5'-bisphosphate.

Chemical Formula: $C_{33}H_{58}N_7O_{17}P_3S$ [\[1\]](#)[\[2\]](#)

IUPAC Name: S-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate[\[1\]](#)

Synonyms: Dodecanoyl-CoA, Lauroyl Coenzyme A, C12:0-CoA[3]

CAS Number: 6244-92-4[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Lauroyl-CoA is essential for its handling, formulation, and use in experimental settings. The following tables summarize key quantitative data, noting where values are predicted from computational models due to the limited availability of experimental data.

Table 1: General Physicochemical Properties of Lauroyl-CoA

| Property | Value | Source |
|----------------------|-----------------|------------------------------|
| Molecular Weight | 949.8 g/mol | PubChem[1] |
| Monoisotopic Mass | 949.28227557 Da | PubChem (Computed)[1] |
| Physical Description | Solid | Human Metabolome Database[3] |
| Melting Point | Not Available | Human Metabolome Database[3] |

Table 2: Predicted Physicochemical Properties of Lauroyl-CoA

| Property | Predicted Value | Source |
|------------------------|-----------------------|----------|
| Water Solubility | 2.59 g/L | ALOGPS |
| logP | 1.35 | ALOGPS |
| logS | -2.6 | ALOGPS |
| pKa (Strongest Acidic) | 0.82 | ChemAxon |
| pKa (Strongest Basic) | 4.01 | ChemAxon |
| Polar Surface Area | 363.63 Å ² | ChemAxon |
| Rotatable Bond Count | 30 | ChemAxon |

Table 3: Solubility of Lauroyl-CoA

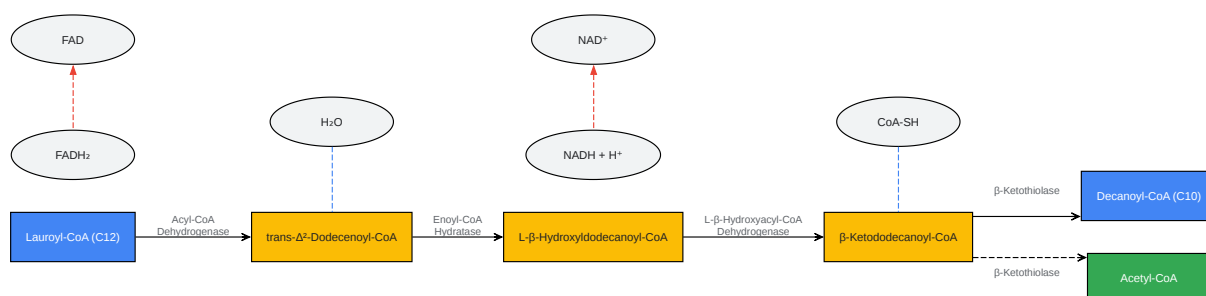
| Solvent | Solubility | Notes | Source |
|----------|--------------------|---|--------|
| Water | Soluble | Acyl-CoAs are generally soluble in water. | [3] |
| Methanol | Soluble | Acyl-CoAs are soluble in methanol. | [3] |
| Ethanol | Data Not Available | - | - |
| Acetone | Data Not Available | - | - |
| DMSO | Soluble | - | [4] |

Table 4: Stability of Lauroyl-CoA

| Condition | Stability | Notes | Source |
|-------------------|---|---|--------|
| Aqueous Solution | Prone to hydrolysis, especially in alkaline and strongly acidic solutions. Instability increases with longer fatty acid chains. | A study on various acyl-CoAs showed deterioration in aqueous solutions over 24 hours. | [3] |
| pH | Relatively stable between pH 4 and 8. Breakdown is greater at pH 9. | General observation for CoA and its thioesters. | |
| Temperature | Stable for short term (days to weeks) at 0-4°C and long term (months to years) at -20°C in a dry, dark environment. | [4] | |
| Methanol Solution | Showed the best stability for acyl-CoAs over a 24-hour period compared to aqueous solutions. | [3] | |

Biological Role: Beta-Oxidation of Lauroyl-CoA

Lauroyl-CoA is a key intermediate in the mitochondrial beta-oxidation of fatty acids, a major pathway for cellular energy production. This metabolic process sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.



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Figure 1. The first cycle of mitochondrial beta-oxidation of Lauroyl-CoA.

Experimental Protocols

Chemical Synthesis of Lauroyl-CoA (Generalized Protocol)

While a specific, detailed protocol for the chemical synthesis of Lauroyl-CoA is not readily available in the public domain, a general method can be adapted from the synthesis of other long-chain acyl-CoAs. The synthesis typically involves the activation of lauric acid and its subsequent reaction with Coenzyme A. One common method is the mixed anhydride procedure.

Materials:

- Lauric acid
- Triethylamine (TEA)
- Ethyl chloroformate

- Coenzyme A (free acid)
- Anhydrous, aprotic solvent (e.g., Tetrahydrofuran - THF)
- Buffer solution (e.g., Sodium bicarbonate)
- Nitrogen gas

Procedure:

- Activation of Lauric Acid: a. Dissolve lauric acid in anhydrous THF under a nitrogen atmosphere. b. Cool the solution in an ice bath (0°C). c. Add triethylamine to the solution. d. Slowly add ethyl chloroformate dropwise while stirring. e. Allow the reaction to proceed for 30-60 minutes at 0°C to form the mixed anhydride.
- Reaction with Coenzyme A: a. Dissolve Coenzyme A in a cold aqueous sodium bicarbonate solution. b. Slowly add the Coenzyme A solution to the mixed anhydride solution with vigorous stirring. c. Maintain the reaction at 0°C for several hours.
- Work-up and Isolation: a. Adjust the pH of the reaction mixture to be slightly acidic (e.g., pH 5-6) with a dilute acid. b. Remove the organic solvent (THF) under reduced pressure. c. The crude Lauroyl-CoA can then be purified by chromatography.

Purification of Lauroyl-CoA by High-Performance Liquid Chromatography (HPLC)

Purification of synthetic Lauroyl-CoA is crucial to remove unreacted starting materials and byproducts. Reversed-phase HPLC is a common and effective method.

Instrumentation and Columns:

- Preparative or semi-preparative HPLC system with a UV detector.
- C18 reversed-phase column suitable for preparative scale.

Mobile Phase:

- Solvent A: Aqueous buffer (e.g., 0.1% Trifluoroacetic acid (TFA) in water or an ammonium acetate buffer).
- Solvent B: Acetonitrile or methanol with the same buffer concentration as Solvent A.

General Protocol:

- Sample Preparation: Dissolve the crude Lauroyl-CoA in a minimal amount of the initial mobile phase (e.g., a low percentage of Solvent B in Solvent A). Filter the sample through a 0.45 μm filter.
- Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
- Injection and Elution: Inject the prepared sample onto the column. Elute with a linear gradient of increasing Solvent B concentration. The gradient will depend on the specific column and system but might range from 5% to 95% Solvent B over 30-60 minutes.
- Detection and Fraction Collection: Monitor the elution at a wavelength where the adenine moiety of Coenzyme A absorbs (typically around 260 nm). Collect fractions corresponding to the major peak.
- Post-Purification: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and lyophilize to obtain the purified Lauroyl-CoA.

Quantification of Lauroyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of Lauroyl-CoA in biological samples.

Instrumentation:

- Ultra-high performance liquid chromatograph (UHPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.

Sample Preparation (from cells or tissues):

- Rapidly quench metabolic activity by flash-freezing the sample in liquid nitrogen.

- Homogenize the frozen sample in a cold extraction solvent (e.g., methanol or an acetonitrile/methanol/water mixture).
- Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.
- Centrifuge to pellet proteins and other cellular debris.
- Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Parameters:

- Chromatography: Use a C18 reversed-phase column with a gradient elution of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
- Mass Spectrometry: Operate in positive ion mode. Use multiple reaction monitoring (MRM) for quantification on a triple quadrupole instrument, monitoring the transition from the precursor ion of Lauroyl-CoA to a specific product ion (e.g., the fragment corresponding to the Coenzyme A moiety).

Enzymatic Assay for Peroxisomal Acyl-CoA Oxidase using Lauroyl-CoA

This fluorometric assay measures the activity of peroxisomal fatty acyl-CoA oxidase, which uses Lauroyl-CoA as a substrate. The assay is based on the quantification of hydrogen peroxide (H_2O_2) produced, which is coupled to the oxidation of a fluorescent substrate by horseradish peroxidase.

Reagents:

- Potassium phosphate buffer (pH 7.4)
- Horseradish peroxidase
- 4-Hydroxyphenylacetic acid
- Lauroyl-CoA

- Flavin adenine dinucleotide (FAD)
- Triton X-100
- Enzyme source (e.g., cell lysate)

Procedure:

- Prepare a reaction mixture containing potassium phosphate buffer, horseradish peroxidase, 4-hydroxyphenylacetic acid, Lauroyl-CoA, FAD, and Triton X-100.
- Initiate the reaction by adding the enzyme source.
- Incubate at a controlled temperature (e.g., 37°C).
- Measure the increase in fluorescence over time (excitation ~320 nm, emission ~405 nm) using a fluorescence plate reader or spectrofluorometer.
- Quantify the H₂O₂ production by comparing the fluorescence change to a standard curve generated with known amounts of H₂O₂.

Conclusion

Lauroyl-CoA is a fundamentally important molecule in lipid metabolism and cellular bioenergetics. This guide has provided a detailed overview of its chemical and physical properties, its role in beta-oxidation, and key experimental protocols. A thorough understanding of these aspects is crucial for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating the intricate roles of fatty acid metabolism in health and disease. While some experimental data for Lauroyl-CoA remains to be definitively determined, the information and protocols presented here provide a solid foundation for its study and application in a research setting.

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